Lansoprazole N-oxide

概要

説明

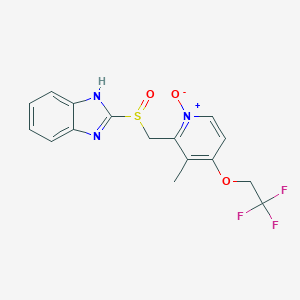

Lansoprazole N-oxide is a chemical compound with the molecular formula C16H14F3N3O3S and a molecular weight of 385.36 g/mol . It is an impurity of Lansoprazole, a well-known proton pump inhibitor used to treat gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease . This compound is characterized by its white to off-white solid form and is primarily used in research and development settings .

作用機序

ランソプラゾール N-オキシドは、主に胃壁細胞の H+/K+ ATPase 酵素系を阻害することで作用を発揮します。 この阻害は、胃酸生成の最終段階を阻害し、酸分泌を減らし、潰瘍の治癒を促進します . さらに、ランソプラゾール N-オキシドは、Nrf2 経路を活性化することが示されており、細胞を酸化損傷から保護する抗酸化遺伝子の発現につながります .

類似化合物:

ランソプラゾール: 親化合物で、酸関連障害の治療に使用されるプロトンポンプ阻害剤です.

デキ slanソプラゾール: ランソプラゾールのエナンチオマーで、同様の薬理作用があります.

ラベプラゾール: 作用機序は似ていますが、化学構造が異なる別のプロトンポンプ阻害剤です.

独自性: ランソプラゾール N-オキシドは、その特定の酸化状態と、N-オキシド官能基の存在によってユニークです。 この構造上の違いにより、抗炎症作用や肝保護作用などの明確な化学的および生物学的特性がもたらされます .

結論として、ランソプラゾール N-オキシドは、研究と産業の両方において貴重な化合物です。その独自の化学的特性と潜在的な治療用途により、さまざまな科学分野における重要な研究対象となっています。

生化学分析

Biochemical Properties

Lansoprazole N-oxide is a derivative of Lansoprazole, a proton pump inhibitor (PPI) that reduces gastric acid secretion . Lansoprazole is converted to active metabolites in the acid environment of parietal cells

Cellular Effects

Lansoprazole, from which this compound is derived, has been shown to have anti-inflammatory effects on RAW264.7 murine macrophages . Treatment of lipopolysaccharide (LPS)-stimulated RAW264.7 cells with Lansoprazole inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Molecular Mechanism

Lansoprazole, the parent compound, inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . This suggests that this compound may also have similar effects.

Metabolic Pathways

Lansoprazole, the parent compound, is extensively metabolized in the liver by CYP3A4 and CYP2C18 . The resulting major metabolites are 5-hydroxy lansoprazole and the sulfone derivative .

準備方法

Synthetic Routes and Reaction Conditions: Lansoprazole N-oxide can be synthesized through the oxidation of Lansoprazole or its intermediates. One common method involves the oxidation of Lanso-chloro with peracetic acid to produce N-oxide Lanso-chloro. This intermediate is then condensed with 2-mercapto benzimidazole in the presence of aqueous sodium hydroxide to yield N-oxide Lanso-sulphide. Further oxidation with peracetic acid results in the formation of this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of dichloromethane as a reaction solvent and triethylamine as a base under nitrogen protection. This method reduces reaction time, saves raw materials, and minimizes waste, making it suitable for industrial applications .

化学反応の分析

Types of Reactions: Lansoprazole N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Peracetic acid is commonly used as an oxidizing agent in the synthesis of this compound.

Reduction: Specific reducing agents can be employed to convert this compound back to its parent compound or other derivatives.

Substitution: Reactions involving nucleophilic substitution can modify the functional groups attached to the pyridine and benzimidazole rings.

Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions and reagents used, other derivatives and impurities may also be produced .

科学的研究の応用

Scientific Research Applications

Lansoprazole N-oxide has several notable applications in scientific research:

1. Quality Control in Pharmaceutical Manufacturing

- Role : It serves as a reference standard and impurity marker in the quality control of lansoprazole formulations.

- Importance : Ensuring the purity and efficacy of pharmaceutical products is critical for patient safety and therapeutic effectiveness.

2. Anti-inflammatory Properties

- Mechanism : Research indicates that this compound can inhibit the production of nitric oxide and prostaglandin E2 in murine macrophages, suggesting potential anti-inflammatory effects .

- Case Study : In vitro studies demonstrated that treatment with lansoprazole reduced reactive oxygen species production, highlighting its role in modulating inflammatory responses .

3. Hepatoprotective Effects

- Mechanism : this compound may activate the Nrf2 pathway, which is crucial for protecting liver cells from oxidative stress.

- Research Findings : Studies have shown that lansoprazole can maintain mitochondrial integrity and reduce lipid peroxidation, contributing to its cytoprotective effects against drug-induced liver injury .

Pharmacological Insights

This compound exhibits pharmacological properties that extend beyond those of its parent compound:

Industrial Applications

In industrial settings, the synthesis and application of this compound are optimized for large-scale manufacturing:

- Synthesis Methodology : The compound can be synthesized through oxidation using peracetic acid, followed by condensation reactions to yield various derivatives.

- Optimization Strategies : Industrial processes are designed to minimize waste and enhance efficiency, making them suitable for pharmaceutical production.

Case Studies

- Anti-inflammatory Effects in Colitis Models

- Cytoprotection Against NSAID-Induced Injury

類似化合物との比較

Lansoprazole: The parent compound, a proton pump inhibitor used to treat acid-related disorders.

Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological properties.

Rabeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Uniqueness: Lansoprazole N-oxide is unique due to its specific oxidation state and the presence of the N-oxide functional group. This structural difference imparts distinct chemical and biological properties, such as its potential anti-inflammatory and hepatoprotective effects .

生物活性

Lansoprazole N-oxide is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound, while structurally related to lansoprazole, exhibits distinct biological properties. The parent compound, lansoprazole, functions by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This compound may share some of these inhibitory effects but also demonstrates additional activities:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting potential anti-inflammatory properties .

- Hepatoprotective Effects : Research has shown that lansoprazole can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress. This mechanism may extend to this compound, contributing to liver protection in drug-induced hepatitis models .

Pharmacokinetics

The pharmacokinetics of this compound are not as well-documented as those of its parent compound. However, it is known that lansoprazole is rapidly absorbed with approximately 80-90% bioavailability and is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C18) . The implications for this compound's absorption and metabolism remain an area for further research.

Table 1: Biological Activities and Effects

Case Studies

- Inflammatory Bowel Disease (IBD) : A study conducted on female Sprague Dawley rats demonstrated that administration of lansoprazole significantly improved Disease Activity Index (DAI) and Colon Macroscopic Damage Index (CMDI) scores in models of experimentally induced colitis. The results indicated reduced neutrophil infiltration and improved antioxidant status, highlighting its potential for treating IBD .

- Macrophage Activation : In vitro studies using RAW264.7 macrophages showed that this compound effectively suppressed LPS-induced ROS production and inflammatory mediator release. This suggests a possible role in managing diseases characterized by macrophage overactivation .

Research Findings

Research has consistently pointed to the multifaceted roles of this compound:

- Cellular Mechanisms : Activation of HO-1 by lansoprazole has been linked to its protective effects against oxidative damage. This activation does not appear to be directly related to oxidative stress but may involve other signaling pathways such as phosphatidylinositol 3-kinase .

- Inhibition of Pathogen Respiration : Lansoprazole has been shown to inhibit respiration in Helicobacter pylori, suggesting potential antimicrobial properties that could be relevant for gastrointestinal infections .

特性

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHBYDDJGHGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213476-12-1 | |

| Record name | Lansoprazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。